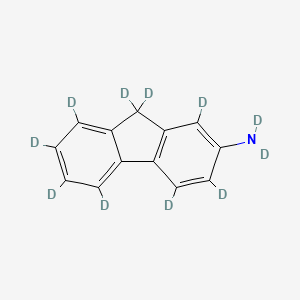
2-AminoFluorene-D11
Overview
Description
2-AminoFluorene-D11 is the deuterium labeled 2-Aminofluorene . It is a synthetic chemical insecticide and a genotoxin . It can be used in the research of DNA adduct structure, DNA repair, carcinogenesis, and mutagenesis .
Molecular Structure Analysis
The molecular weight of 2-AminoFluorene-D11 is 192.30 . The formula is C13D11N . The SMILES representation is [2H]C1([2H])C2=C([2H])C([2H])=C([2H])C([2H])=C2C3=C([2H])C([2H])=C(C([2H])=C31)N([2H])[2H] .
Physical And Chemical Properties Analysis
2-Aminofluorene-D11 has a molecular weight of 192.30 . The formula is C13D11N . The SMILES representation is [2H]C1([2H])C2=C([2H])C([2H])=C([2H])C([2H])=C2C3=C([2H])C([2H])=C(C([2H])=C31)N([2H])[2H] .
Scientific Research Applications
Spectral Analysis and Vibrational Assignments
2-AminoFluorene has been studied for its molecular structure and vibrational analysis using Density Functional Theory (DFT). This includes FT-IR and FT-Raman spectrum analysis, providing insights into its molecular geometry and vibrational spectra. Such studies are crucial for understanding the compound's physical and chemical properties, which have implications in materials science and molecular chemistry (Pradeepa & Sundaraganesan, 2014).
Spectroscopic Characterization in Carcinogenicity Studies
The study of 2-aminofluorene's interaction with DNA components is crucial in carcinogenicity research. The compound's ability to form adducts with DNA, particularly with guanine, and its transformation into mutagenic agents are significant in understanding the molecular mechanisms of carcinogenesis (McClelland et al., 1999).
Electrochemical Polymerization
Research has explored the electrochemical polymerization of 2-aminofluorene in different mediums, leading to the formation of conducting polymer films. This has applications in materials science, particularly in the development of novel conductive materials and coatings (Imamoglu & Önal, 2004).
Proton-induced Fluorescence Quenching
Studies on 2-aminofluorene's fluorescence spectra in different environments provide insights into its photophysical properties. Understanding these properties is crucial in developing applications for 2-aminofluorene in photochemistry and fluorescence-based sensors or imaging technologies (Saha & Dogra, 1998).
Mutagenic and Carcinogenic Derivatives
Investigations into the DNA adducts formed by 2-aminofluorene derivatives help in understanding the mutagenic and carcinogenic potentials of these compounds. Such studies are foundational in genetic toxicity testing and cancer research (Heflich & Neft, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
2-AminoFluorene-D11 can be used in the research of DNA adduct structure, DNA repair, carcinogenesis, and mutagenesis . It has potential applications in the development of novel conductive materials and coatings, and in the study of carcinogens and the functionality of such compounds that are similar in structure to 2-AF .
properties
IUPAC Name |
N,N,1,3,4,5,6,7,8,9,9-undecadeuteriofluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i1D,2D,3D,4D,5D,6D,7D2,8D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFHWQYWJMEJN-DCWZJRGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



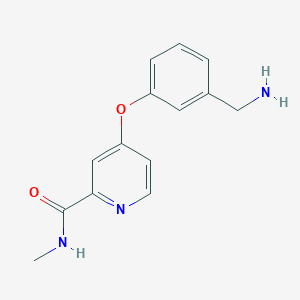
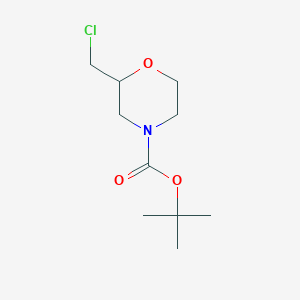

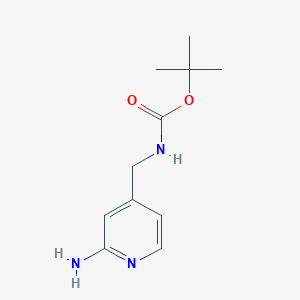
![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)
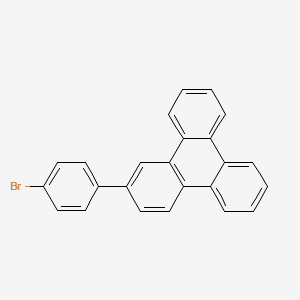
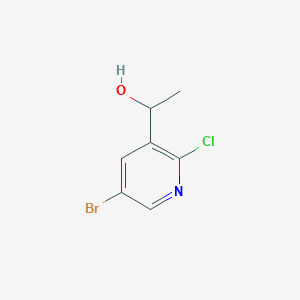
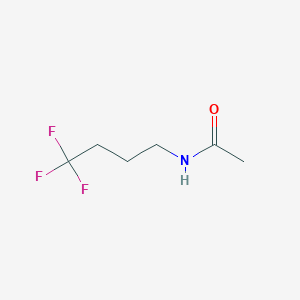
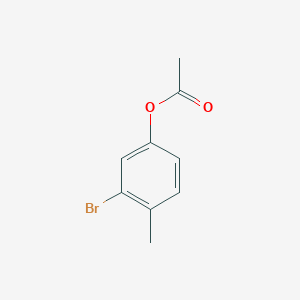
![Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1529777.png)
![1-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B1529780.png)
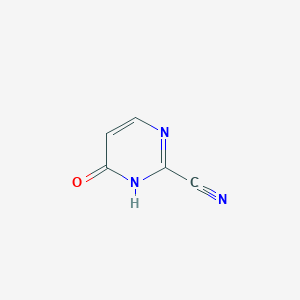

![6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol](/img/structure/B1529783.png)